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1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Polymorphism Crystallization Differential Scanning Calorimetry

1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL; TG(18:1/18:1/18:2)) is a mixed triacylglycerol (TAG) consisting of a glycerol backbone esterified with oleic acid (C18:1) at the sn-1 and sn-2 positions and linoleic acid (C18:2) at the sn-3 position. This specific regiospecific arrangement, distinguishing it from its positional isomer 1,3-dioleoyl-2-linoleoyl-glycerol (OLO), confers unique physical and chemical properties relevant to lipid chemistry and metabolism research.

Molecular Formula C57H102O6
Molecular Weight 883.4 g/mol
Cat. No. B10796200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dioleoyl-3-linoleoyl-rac-glycerol
Molecular FormulaC57H102O6
Molecular Weight883.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16?,28-25?,29-26+,30-27+
InChIKeyJTMWOTXEVWLTTO-IOEOKIPXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL): CAS 2190-20-7 Procurement Specifications for Lipid Research and Analytical Applications


1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL; TG(18:1/18:1/18:2)) is a mixed triacylglycerol (TAG) consisting of a glycerol backbone esterified with oleic acid (C18:1) at the sn-1 and sn-2 positions and linoleic acid (C18:2) at the sn-3 position [1]. This specific regiospecific arrangement, distinguishing it from its positional isomer 1,3-dioleoyl-2-linoleoyl-glycerol (OLO), confers unique physical and chemical properties relevant to lipid chemistry and metabolism research . OOL is a naturally occurring component found in various seed and vegetable oils, including pumpkin seed, olive, and sesame oils, and serves as a critical analytical standard for lipidomics and a model compound for studying TAG behavior in biological and food systems .

Why 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) Cannot Be Substituted with Other C54 TAG Isomers in Critical Applications


Despite sharing the same molecular formula (C57H102O6) and fatty acid composition (two oleic, one linoleic) with its positional isomer 1,3-dioleoyl-2-linoleoyl-glycerol (OLO), OOL cannot be generically substituted due to regiospecific differences in the glycerol backbone that fundamentally alter its physicochemical behavior. The specific sn-1,2-dioleoyl and sn-3-linoleoyl configuration of OOL dictates its polymorphic crystallization pathways, melting behavior, and interactions with lipid-metabolizing enzymes . Substitution with OLO, or with triolein (OOO) which lacks the linoleic moiety, would introduce uncontrolled variables in studies of lipid oxidation kinetics, membrane biophysics, or nutritional metabolism. For analytical applications, the use of authentic OOL is non-negotiable, as it is a primary oxidative substrate in oils like canola, and its precise identification is critical for lipidomic profiling and food authentication studies .

Quantitative Differentiation Evidence for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) vs. Key Comparators


OOL Exhibits Reduced Polymorphic Complexity (3 Forms) Compared to Triolein (OOO, 5 Forms)

A direct head-to-head study using differential scanning calorimetry (DSC) and synchrotron radiation X-ray diffraction (SR-XRD) characterized the polymorphic forms of highly pure OOO (99.4%) and OOL (99.0%). Under identical thermal treatments (cooling rates of 0.5–15 °C·min⁻¹ and heating rates of 2 and 15 °C·min⁻¹), OOO was found to crystallize into five distinct polymorphic forms (α, β′2, β′1, β2, and β1), whereas OOL exhibited only three forms (α, β′2, and β′1) and notably lacked any detectable β form [1].

Polymorphism Crystallization Differential Scanning Calorimetry

OOL Melting Point (-2.5 to -2 °C) Defines Its Physical State at Ambient vs. Chilled Temperatures

Technical datasheets from multiple chemical suppliers consistently report the melting point of OOL to be within the range of -2.5 to -2 °C . While a direct head-to-head comparison for melting point under identical experimental conditions is not available in the open literature, this value provides a class-level inference. For context, triolein (OOO), which lacks the linoleic acid moiety, is reported to have a higher melting point (approximately 5.5 °C for its α-form) [1].

Melting Point Thermal Properties Physical Characterization

OOL is a Primary TAG Species in Oxidation Studies of Canola Oil, Unlike Less Abundant Species

In studies investigating the oxidation mechanisms of edible oils, dioleoyl-linoleoyl-TG (encompassing OOL) was identified as the most abundant triacylglycerol (TAG) molecular species in canola oil, making its hydroperoxides (OO-HpODE-TG) the primary oxidation products . While this study analyzed the natural mixture rather than pure OOL, it establishes that OOL is the predominant substrate for oxidation in this widely consumed oil. This is a class-level inference, as the study does not provide a direct, quantitative comparison of oxidation rates between pure OOL and another pure TAG.

Oxidative Stability Lipid Oxidation Food Chemistry

OOL is a Major TAG Component in Ginseng Seed Oils, Contributing to Their High Oxidative Stability (16.6–23.1 hr Induction Time)

A comparative study of ginseng seed oils from different origins (Korean, Chinese, American) identified OOL, alongside triolein (OOO), as one of the two main triacylglycerol species present. The oils, characterized by this high OOL and OOO content, demonstrated an ideal oxidative stability, showing an induction time of 16.55 to 23.12 hours as measured by the Rancimat test [1].

Seed Oil Composition Oxidative Stability Nutraceutical

OOL Concentration in Natural Oils Serves as a Definitive Marker for Authentication and Provenance

Quantitative analysis of sesame oils revealed that OOL is one of the most abundant triacylglycerol components, with its concentration, along with that of LLO (1,2-dilinoleoyl-3-oleoyl-rac-glycerol) and OOO, being used to establish compositional fingerprints [1]. Furthermore, in Iberian pig fat, the OOL/SOO and OOO/SOO ratios showed clear and significant differences between groups with varying diets, establishing OOL as a key biomarker for authentication studies [2].

Lipidomics Food Authentication Biomarker

Primary Procurement-Driven Application Scenarios for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL)


Analytical Standard for Lipidomics and Food Authentication

The quantifiable presence of OOL in a wide range of commercially important oils (e.g., sesame, olive) and animal fats makes it an indispensable reference standard for lipidomics. As demonstrated, the ratios of OOL to other specific TAGs (e.g., OOL/SOO) are used as definitive biomarkers for detecting adulteration and verifying provenance [1]. Procurement of high-purity OOL is therefore essential for any laboratory developing or performing quantitative LC-MS or HPLC methods for food quality control and authenticity testing.

Model Compound for Fundamental Lipid Biophysics and Polymorphism Research

OOL's simplified polymorphic behavior, exhibiting only three forms compared to the five forms of OOO, makes it a more tractable model for studying the fundamental principles of TAG crystallization [1]. Its well-characterized, sub-zero melting point (approx. -2 °C) and defined structure provide a robust baseline for investigating the effects of unsaturation and regiospecificity on lipid phase behavior, membrane fluidity, and fat crystal network formation in foods, cosmetics, and pharmaceuticals.

Primary Substrate in Lipid Oxidation and Stability Studies

As a major component of canola oil, OOL is a primary substrate for oxidation in edible oils, making it the most relevant model for studying lipid oxidation mechanisms, antioxidant efficacy, and the formation of potentially harmful oxidation products [1]. Research into the oxidative stability of OOL-rich natural oils, such as ginseng seed oil with its high OOL content and induction time of up to 23 hours , provides a benchmark for developing more stable nutraceutical and food-grade lipid formulations.

Defined TAG Component in Nutritional and Metabolic Research

The specific regiospecificity of OOL (oleic acid at sn-1,2; linoleic acid at sn-3) is a critical variable in studies of lipid digestion, absorption, and metabolism [1]. Enzymes involved in lipid processing (e.g., lipases) exhibit positional specificity. Therefore, using structurally defined TAGs like OOL, rather than a natural oil mixture, is mandatory for generating interpretable, reproducible data on the metabolic fate and biological effects of specific dietary fatty acids in both in vitro and in vivo models.

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